BenchChemオンラインストアへようこそ!

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Lipophilicity Membrane permeability CNS drug design

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (CAS 1226440-90-9) is a synthetic small molecule featuring a 3-cyano-6-ethylquinoline core linked via a piperidine-4-carboxamide spacer to a 3,4-dimethoxyphenyl group (molecular formula C26H28N4O3, MW 444.535 g/mol). The 3-cyanoquinoline scaffold is a privileged structure in kinase inhibitor design, including irreversible EGFR/HER2 inhibitors, while the 4-piperidinyl substitution pattern has been independently validated as a chemotype for CNS-penetrant muscarinic M4 positive allosteric modulators (PAMs).

Molecular Formula C26H28N4O3
Molecular Weight 444.535
CAS No. 1226440-90-9
Cat. No. B2509244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
CAS1226440-90-9
Molecular FormulaC26H28N4O3
Molecular Weight444.535
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-20-6-8-23(32-2)24(14-20)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31)
InChIKeyXFHBORDAWFMZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (CAS 1226440-90-9): A 3-Cyanoquinoline Molecular Probe


1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (CAS 1226440-90-9) is a synthetic small molecule featuring a 3-cyano-6-ethylquinoline core linked via a piperidine-4-carboxamide spacer to a 3,4-dimethoxyphenyl group (molecular formula C26H28N4O3, MW 444.535 g/mol) [1]. The 3-cyanoquinoline scaffold is a privileged structure in kinase inhibitor design, including irreversible EGFR/HER2 inhibitors, while the 4-piperidinyl substitution pattern has been independently validated as a chemotype for CNS-penetrant muscarinic M4 positive allosteric modulators (PAMs) [2]. This bifunctional architecture positions the compound at the intersection of two pharmacologically active series, enabling its use as a probe for studying dual kinase–GPCR signaling or as a building block for CNS-oriented kinase inhibitor optimization.

Why 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide Cannot Be Replaced by In-Class Analogs


Within the 3-cyanoquinoline chemical space, seemingly minor structural variations—such as the presence or absence of the 6-ethyl group, the nature of the 6-substituent (ethyl vs. ethoxy), or the composition of the terminal amide aryl ring (3,4-dimethoxyphenyl vs. 4-fluorophenyl)—produce marked differences in lipophilicity, hydrogen-bonding capacity, and kinase selectivity profiles . For instance, the 6-ethyl substituent increases predicted logP by approximately 0.5 log units compared to the 6-H analog (CAS 1206987-79-2), directly impacting passive membrane permeability and potentially CNS exposure . Similarly, the 3,4-dimethoxyphenyl amide terminus provides two methoxy oxygen atoms capable of participating in hydrogen-bond networks that are absent in the 4-fluorophenyl analog (CAS 1226440-03-4), which may redirect target engagement toward different kinase or GPCR subtypes. Therefore, generic substitution with a structurally related but functionally unvalidated analog introduces risk of altered physicochemical, pharmacokinetic, and pharmacodynamic behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide


6-Ethyl vs. 6-H: Lipophilicity and Membrane Permeability Advantage

The 6-ethyl group on the quinoline core increases lipophilicity relative to the 6-unsubstituted analog 1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (CAS 1206987-79-2). A structurally analogous 4-anilino-6-ethylquinoline-3-carbonitrile (ChemDiv) exhibits a predicted logP of 4.81 . By inference, the target compound's logP is estimated to be 4.3–4.8, approximately 0.5 log units higher than its 6-H counterpart . This increased lipophilicity correlates with enhanced passive membrane permeability and suggests improved CNS penetration potential when the 4-piperidinyl linker is present, as demonstrated for closely related 4-(piperidin-1-yl)quinoline-3-carbonitrile M4 PAM chemotypes (cLogP range 3.5–5.0) [1].

Lipophilicity Membrane permeability CNS drug design

6-Ethyl vs. 6-Ethoxy: Hydrogen-Bond Acceptor Profile Differentiation

The 6-ethoxy analog 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (CAS 1226449-45-1) contains an additional hydrogen-bond acceptor oxygen atom at the 6-position compared to the target compound's 6-ethyl group. This structural change increases the total hydrogen-bond acceptor count from 6 to 7 (counting N, O atoms) and adds a metabolically labile O-dealkylation site [1]. In the 3-cyanoquinoline kinase inhibitor series, 6-alkoxy substituents have been shown to differentially modulate EGFR and HER4 potency; for example, compounds with 6-methoxy groups displayed altered selectivity ratios relative to 6-alkyl congeners in enzymatic assays [2]. The 6-ethyl variant avoids this additional metabolic susceptibility while retaining the critical hydrophobic contribution at the 6-position, offering a cleaner pharmacokinetic profile for in vivo probe studies.

Hydrogen bonding Metabolic stability Kinase selectivity

Scaffold-Level Kinase Activity Profile: Baseline BindingDB Data

While direct kinase profiling of the target compound has not been disclosed, BindingDB entry BDBM40947 provides quantitative IC50 data for a closely related 3-cyano-6-ethylquinoline scaffold (2-(3-cyano-6-ethylquinolin-2-ylthio)-N,N-diethylacetamide) against focal adhesion kinase 1 (FAK/PTK2) and protein-tyrosine kinase 2-beta (PTK2B) [1]. The scaffold exhibited IC50 = 18,500 nM against FAK and IC50 > 69,500 nM against PTK2B, indicating modest but measurable kinase engagement [1]. The target compound replaces the thioacetamide at the 2-position with a piperidine-4-carboxamide at the 4-position and introduces a 3,4-dimethoxyphenyl amide terminus. Literature on 3-cyano-4-substituted quinolines (including 4-piperidinyl analogues) demonstrates that 4-position substitution can redirect kinase selectivity toward different nodes in the kinome, including cyclin-G-associated kinase (GAK) and casein kinase 1 epsilon (CK1ε), as documented in BindingDB entries BDBM50537131 and BDBM50568536 [2]. This shift in kinase engagement profile differentiates the target compound from 2-substituted or unsubstituted 3-cyanoquinoline analogs.

Kinase inhibition Focal adhesion kinase Protein-tyrosine kinase 2-beta

CNS Penetration Potential: 4-Piperidinyl-3-cyanoquinoline Chemotype Advantage

The 4-(piperidin-1-yl)quinoline-3-carbonitrile core is a validated chemotype for CNS-penetrant compounds. A closely related analog series—6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitriles—was reported as novel M4 positive allosteric modulators (PAMs) with demonstrated CNS penetration in rodent models [1]. The target compound shares the same 4-piperidinyl-3-cyanoquinoline core architecture, with the key difference being the 6-ethyl substituent and a more elaborate 4-carboxamide group. The M4 PAM chemotype study established that 4-piperidinyl substitution at the quinoline 4-position is compatible with blood-brain barrier (BBB) penetration, which differentiates this chemotype from 4-anilino-3-cyanoquinoline kinase inhibitor scaffolds that generally exhibit poor CNS exposure due to higher polar surface area and active efflux [2].

CNS penetration Blood-brain barrier Muscarinic M4 PAM

3,4-Dimethoxyphenyl vs. 4-Fluorophenyl Amide Terminus: Predicted Metabolic Stability Advantage

The 3,4-dimethoxyphenyl amide terminus of the target compound differentiates it from the 4-fluorophenyl analog 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1226440-03-4). The 3,4-dimethoxyphenyl anilide group is sterically bulkier and more electron-rich than the 4-fluorophenyl analog, which affects both target binding and metabolic stability. Electron-rich anilides are generally less susceptible to N-dearylation by CYP450 enzymes compared to electron-deficient 4-fluorophenyl anilides, which are known substrates for CYP2C9 and CYP3A4-mediated oxidative cleavage [1]. Additionally, the two methoxy groups provide additional hydrogen-bond acceptor sites that can engage kinase hinge-region residues not accessible to the 4-fluorophenyl analog, potentially redirecting kinase selectivity [2].

Metabolic stability Cytochrome P450 Amide hydrolysis

Research and Industrial Application Scenarios for 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide


CNS Kinase Target Engagement Studies

The 4-piperidinyl-3-cyanoquinoline core, validated by M4 PAM chemotype CNS penetration data [1], makes this compound suitable for probing brain-penetrant kinase or GPCR targets. Researchers investigating kinases implicated in neurodegenerative diseases (e.g., CK1ε, GAK, NLK) can use this compound as a starting scaffold for CNS-focused medicinal chemistry optimization. Its predicted logP range (4.3–4.8) aligns with established CNS drug space parameters .

Kinase Selectivity Profiling in Oncology Panels

The compound's dual structural features—3-cyanoquinoline kinase warhead and 3,4-dimethoxyphenyl amide terminus—enable screening against broad kinase panels to establish selectivity fingerprints distinct from classical 4-anilino-3-cyanoquinoline inhibitors (e.g., neratinib class) [2]. Procurement for kinome-wide profiling can identify novel kinase targets accessible through this 4-piperidinyl substitution pattern.

Metabolic Stability Comparison Studies with Fluorophenyl Analogs

The 3,4-dimethoxyphenyl amide group offers a distinct metabolic profile from the 4-fluorophenyl analog (CAS 1226440-03-4), making this compound useful for comparative microsomal stability and CYP450 phenotyping studies [3]. Researchers optimizing lead series for reduced oxidative metabolism can use this compound to benchmark the effect of electron-rich aromatic amide substituents on hepatic clearance.

Chemical Probe for Dual GPCR–Kinase Signaling Pathway Analysis

The compound bridges two pharmacologically validated chemotypes: the 3-cyanoquinoline kinase inhibitor scaffold and the 4-piperidinyl-quinoline GPCR PAM scaffold [1], [2]. This bifunctional architecture supports chemical biology studies investigating cross-talk between kinase signaling cascades and GPCR pathways in cellular models of cancer or neurological disease.

Quote Request

Request a Quote for 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.